5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
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Overview
Description
5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H8F3N3 and its molecular weight is 227.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
A series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, synthesized from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, demonstrated promising anticancer activity against various cancer cell lines, including lung, breast, prostate, and cervical cancers. Compounds 5i and 6e, in particular, showed significant bioactivity at micro molar concentrations, indicating the compound's potential in cancer treatment strategies (K. Chavva et al., 2013).
Antimycobacterial Activity
A library of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids synthesized from 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exhibited notable in vitro antimycobacterial activity against Mycobacterium smegmatis. Among these, compounds 5q, 7b, and 7c were identified as promising leads, with compound 5q emerging as a particularly potent antitubercular agent with minimal cytotoxicity, highlighting its potential as a new class of antimycobacterial agents (Narender Reddy Emmadi et al., 2015).
Antibacterial Properties
The bioactive synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole and its analogues, obtained via a solvent-free approach using DABCO as a catalyst, demonstrated antibacterial activity against both gram-positive and gram-negative bacterial strains. This study underscores the compound's potential in the development of new antibacterial agents (N. Leelakumar et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCQZEKREUKMTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346770 |
Source
|
Record name | 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209224-91-9 |
Source
|
Record name | 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209224-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.